(4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride
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Overview
Description
(4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary targets of (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride are currently unknown. This compound belongs to the class of thiadiazole derivatives , which have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . .
Mode of Action
Other thiadiazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes for this compound remain to be elucidated.
Biochemical Pathways
Thiadiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple pathways
Pharmacokinetics
It is known that the compound is supplied as an hcl salt for improved stability and easy handling .
Result of Action
As a thiadiazole derivative, it may have potential antiviral, anti-inflammatory, and anticancer effects
Action Environment
It is known that the compound is stable under a variety of conditions, particularly when stored at -20°C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride typically involves the reaction of 4-methyl-1,2,5-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazoles.
Scientific Research Applications
(4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and as a building block for complex molecules.
Biology: The compound has potential antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(3-Methyl-1,2,4-thiadiazol-5-yl)methanamine hydrochloride: Similar in structure but with different substitution patterns on the thiadiazole ring.
(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride: Another isomer with a different arrangement of nitrogen and sulfur atoms in the ring.
Uniqueness
(4-Methyl-1,2,5-thiadiazol-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(4-methyl-1,2,5-thiadiazol-3-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.ClH/c1-3-4(2-5)7-8-6-3;/h2,5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCJQHIYTATDJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSN=C1CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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